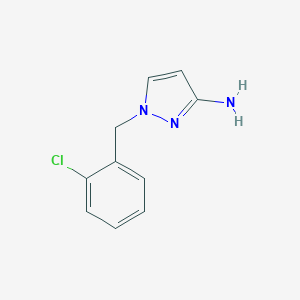

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCONEINCKQOFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine serves as an essential intermediate in the synthesis of more complex organic compounds. Its pyrazole ring structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce different substituents onto the pyrazole ring. |

| Oxidation/Reduction | Can undergo oxidation to form more reactive species or reduction to yield amines. |

| Coupling Reactions | Engages in coupling reactions to form larger, more complex molecules. |

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogens and reduce inflammation.

Case Study: Anti-inflammatory Activity

A study evaluated several pyrazolone derivatives, including those related to this compound, for their anti-inflammatory properties. The results indicated that these compounds could effectively inhibit inflammatory responses while exhibiting lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Inhibition of COX enzymes |

| 4-Chlorophenyl derivatives | High | Dual inhibition of COX-1 and COX-2 |

Medicinal Chemistry

Potential Pharmacophore in Drug Development

The compound is being explored as a pharmacophore for designing new drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for further medicinal chemistry studies.

Case Study: Cancer Research

Recent studies focused on pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer progression. The incorporation of the this compound scaffold into these derivatives has enhanced their selectivity and efficacy against CDK2 over CDK1 .

| Target Enzyme | Selectivity | Inhibition Type |

|---|---|---|

| CDK2 | High | Competitive |

| CDK1 | Low | Non-selective |

Industrial Applications

Development of New Materials

In industrial chemistry, this compound is being investigated for its potential use in developing new materials with specific properties, such as polymers or coatings. Its reactive functional groups allow it to participate in polymerization reactions or serve as a modifier for existing materials.

Application Example: Coatings

Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of coatings used in various applications, from automotive to aerospace industries .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Findings from Comparative Studies

In contrast, the para-chlorine in 1-(4-Chlorobenzyl) analogs allows for more flexible binding . Fluorine substitution (e.g., in 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine) increases lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .

Biological Activity: Dihalogenated derivatives (e.g., 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine) show enhanced activity in enzyme inhibition assays compared to mono-substituted analogs, likely due to stronger van der Waals interactions . Bromofuran-substituted pyrazoles (e.g., 1-(5-Bromofuran-2-yl)methyl-1H-pyrazol-3-amine) exhibit unique anticancer properties, attributed to the bromine atom’s ability to form covalent bonds with DNA or proteins .

Synthetic Challenges :

Physicochemical Properties

| Property | This compound | 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine | 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine |

|---|---|---|---|

| Molecular Weight | 207.66 g/mol | 191.21 g/mol | 207.66 g/mol |

| LogP | 2.8 | 2.5 | 2.7 |

| Water Solubility | Low | Moderate | Low |

| pKa (Amine) | ~8.5 | ~8.3 | ~8.7 |

Data inferred from structural analogs in .

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2-chlorobenzyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may inhibit enzymes involved in cell proliferation and inflammatory pathways, thereby exhibiting antitumor and anti-inflammatory properties. The compound's mechanism involves binding to the active sites of enzymes, blocking substrate access, and modulating signal transduction pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For example, studies have reported:

- Growth Inhibition : In prostate cancer cell lines (PC3), the compound demonstrated a growth inhibition concentration (GI50) of approximately 5.6 μM .

- Breast Cancer : In MCF-7 and SKBR3 breast cancer cell lines, GI50 values were reported at 4.19 μM and 0.25 μM, respectively .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

| Compound | COX-2 Inhibition IC50 (μM) |

|---|---|

| This compound | < 0.04 |

| Standard (Diclofenac) | 54.65 |

This table illustrates the potency of this compound compared to established anti-inflammatory drugs .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its structural analogs have been shown to inhibit bacterial enzymes effectively .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazole derivatives, including this compound:

- Antitumor Efficacy : A study demonstrated that derivatives of the pyrazole scaffold exhibited potent antitumor activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways .

- Neuroprotective Effects : Another research highlighted the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases, suggesting that these compounds could mitigate neuronal damage by inhibiting oxidative stress pathways .

- Inhibition Studies : In vitro assays have shown that the compound can inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine?

Answer:

The compound is typically synthesized via condensation reactions between substituted hydrazines and α,β-unsaturated ketones or aldehydes. For example, multi-step protocols involve reacting 2-chlorobenzyl chloride with hydrazine derivatives under basic conditions (e.g., triethylamine in ethanol) to form the pyrazole core . Advanced routes may utilize transition-metal catalysts (e.g., copper(I) bromide) to enhance regioselectivity during cyclization, as demonstrated in analogous pyrazole syntheses .

Basic: How is structural characterization performed post-synthesis?

Answer:

Post-synthesis characterization relies on:

- NMR spectroscopy : H and C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing between N1 and N2 benzylation) .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, often using SHELX software for refinement .

Advanced: What challenges arise in achieving regioselectivity during pyrazole ring formation?

Answer:

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the benzyl group may favor N1-substitution, while electron-withdrawing groups (e.g., Cl) can direct cyclization via resonance effects. Catalytic systems like cesium carbonate and copper(I) bromide improve selectivity by stabilizing transition states . Computational modeling (DFT) can predict regiochemical outcomes by analyzing electron density distributions .

Advanced: Which computational methods are suitable for modeling the compound’s electronic properties?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Analyze hydrogen-bonding networks in crystal lattices using graph-set notation (e.g., Etter’s rules) .

- Predict spectroscopic properties (e.g., IR vibrational modes) for comparison with experimental data .

Advanced: How is bioactivity screening conducted against bacterial targets?

Answer:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-activity relationship (SAR) : Modifying the chlorobenzyl group or pyrazole substituents to assess impact on antimicrobial potency .

Advanced: How can contradictory pharmacological data be resolved?

Answer:

Discrepancies in activity data often stem from:

- Solubility differences : Use logP calculations or co-solvents (e.g., DMSO) to standardize assays .

- Metabolic instability : LC-MS/MS monitors metabolite formation in hepatic microsomes .

- Target specificity : Radioligand binding assays (e.g., for kinase inhibition) validate selectivity .

Basic: What analytical techniques ensure purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .

- TGA/DSC : Assess thermal stability and decomposition profiles .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N .

Advanced: How are hydrogen-bonding patterns analyzed in crystal structures?

Answer:

- Graph-set analysis : Classifies motifs (e.g., rings) using SHELXL-refined X-ray data .

- Hirshfeld surfaces : Visualize intermolecular contacts (e.g., C–H···N interactions) via CrystalExplorer .

Advanced: How are reaction conditions optimized for scale-up?

Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .

- Catalyst loading : Reduced copper(I) bromide (0.1 equiv.) minimizes side reactions while maintaining yield .

- Microwave-assisted synthesis : Accelerates cyclization (e.g., 30 min vs. 48 hrs conventional) .

Advanced: What strategies guide SAR studies for anti-inflammatory activity?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., CF) at the pyrazole C5 position to enhance COX-2 inhibition .

- Pharmacophore modeling : Aligns 3D structures with known active templates to identify critical binding motifs .

- In vivo models : Carrageenan-induced paw edema in rodents evaluates efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.